molecular formula C12H12BrNS B13232615 N-[1-(5-Bromothiophen-2-yl)ethyl]aniline

N-[1-(5-Bromothiophen-2-yl)ethyl]aniline

Cat. No.: B13232615
M. Wt: 282.20 g/mol
InChI Key: UZZZUKHYSMCKFR-UHFFFAOYSA-N
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Description

N-[1-(5-Bromothiophen-2-yl)ethyl]aniline is an organic compound characterized by the presence of a bromothiophene moiety attached to an aniline group via an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-Bromothiophen-2-yl)ethyl]aniline typically involves the reaction of 5-bromothiophene-2-carbaldehyde with aniline in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Time: The reaction time can vary but typically ranges from several hours to overnight.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-Bromothiophen-2-yl)ethyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium amide or Grignard reagents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(5-Bromothiophen-2-yl)ethyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N-[1-(5-Bromothiophen-2-yl)ethyl]aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(5-Chlorothiophen-2-yl)ethyl]aniline
  • N-[1-(5-Fluorothiophen-2-yl)ethyl]aniline
  • N-[1-(5-Methylthiophen-2-yl)ethyl]aniline

Uniqueness

N-[1-(5-Bromothiophen-2-yl)ethyl]aniline is unique due to the presence of the bromine atom, which can influence its reactivity and properties. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the bromine atom can affect the compound’s electronic properties, potentially enhancing its utility in materials science applications.

Properties

Molecular Formula

C12H12BrNS

Molecular Weight

282.20 g/mol

IUPAC Name

N-[1-(5-bromothiophen-2-yl)ethyl]aniline

InChI

InChI=1S/C12H12BrNS/c1-9(11-7-8-12(13)15-11)14-10-5-3-2-4-6-10/h2-9,14H,1H3

InChI Key

UZZZUKHYSMCKFR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(S1)Br)NC2=CC=CC=C2

Origin of Product

United States

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